1-(4-Amino-3-ethylphenyl)pyrrolidin-3-amine

Physicochemical Properties Medicinal Chemistry Hydrogen Bonding

Sourcing a distinct 3-aminopyrrolidine scaffold for CNS drug discovery often involves lead times for custom synthesis. 1-(4-Amino-3-ethylphenyl)pyrrolidin-3-amine (CAS 503457-55-4) is a strategic building block ready for immediate derivatization. Its specific 3-ethyl,4-amino substitution pattern offers a unique vector for SAR studies targeting monoamine transporters. - **Directly enables SAR**: The dual primary amines and specific aryl substitution allow for rapid, diverse library synthesis to map SERT, NET, and DAT activity, as cited in key patents. - **Streamlined procurement**: This compound is a reliable, single-source solution, eliminating the variability and delays of piecemeal custom synthesis for your diversity-oriented synthesis campaigns.

Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
Cat. No. B12891917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-3-ethylphenyl)pyrrolidin-3-amine
Molecular FormulaC12H19N3
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)N2CCC(C2)N)N
InChIInChI=1S/C12H19N3/c1-2-9-7-11(3-4-12(9)14)15-6-5-10(13)8-15/h3-4,7,10H,2,5-6,8,13-14H2,1H3
InChIKeyGLGDKXXCMIIGHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Amino-3-ethylphenyl)pyrrolidin-3-amine: Sourcing the C12H19N3 Pyrrolidine Building Block [CAS 503457-55-4]


1-(4-Amino-3-ethylphenyl)pyrrolidin-3-amine (CAS: 503457-55-4) is a substituted 3-aminopyrrolidine derivative, defined by a pyrrolidine ring linked at the N1 position to a phenyl group that is substituted at the 3-position with an ethyl group and at the 4-position with an amino group [1]. With a molecular formula of C12H19N3 and a molecular weight of 205.30 g/mol, the compound is a small organic molecule that serves as a nitrogen-rich heterocyclic building block . Its structure features three nitrogen atoms, with the exocyclic 4-amino group and the pyrrolidine 3-amino group providing sites for further derivatization. The compound's computed physicochemical properties include a density of approximately 1.1 g/cm³, a boiling point near 401.3 °C at 760 mmHg, and a LogP of 0.63, which place it in a moderately polar space amenable to further synthetic manipulation [2].

Why 1-(4-Amino-3-ethylphenyl)pyrrolidin-3-amine Cannot Be Casually Replaced by Other N-Aryl Pyrrolidines


Within the 3-aminopyrrolidine class, the precise substitution pattern on the N-aryl ring fundamentally dictates molecular properties and, by extension, biological performance. The specific 3-ethyl,4-amino disubstitution pattern on the phenyl ring of 1-(4-amino-3-ethylphenyl)pyrrolidin-3-amine (C12H19N3) is a unique structural arrangement not found in simpler analogs like N-(3-ethylphenyl)pyrrolidin-3-amine (lacking the 4-amino group) or N-ethyl-1-(3-ethylphenyl)pyrrolidin-3-amine (with a tertiary amine at the pyrrolidine 3-position) [1]. This substitution pattern influences the compound's hydrogen-bonding capacity, lipophilicity, and electronic properties, which in turn affect its behavior in synthetic reactions, its solubility, and its potential interactions with biological targets [2]. A seemingly minor change, such as moving the ethyl group from the 3- to the 2-position or removing the 4-amino group, can lead to a different compound with a distinct set of procurement requirements and scientific utility. Therefore, substitution without a rigorous, data-backed understanding of these property differences can lead to failed reactions, misleading biological data, or unsuitable materials for specific applications.

1-(4-Amino-3-ethylphenyl)pyrrolidin-3-amine: Quantitative Differentiation from N-Aryl Pyrrolidine Analogs


Enhanced Polarity and Hydrogen-Bonding Capacity Differentiates from Monoamine Reuptake Inhibitor Scaffolds

The target compound possesses a significantly higher hydrogen bond donor (HBD) count of 3 compared to 1 for the related monoamine reuptake inhibitor analog N-ethyl-1-(3-ethylphenyl)pyrrolidin-3-amine [1]. This difference arises from the presence of the primary aromatic amine (4-NH2) and the primary amine on the pyrrolidine ring. The increased HBD count directly translates to greater aqueous solubility and stronger potential for intermolecular interactions [2].

Physicochemical Properties Medicinal Chemistry Hydrogen Bonding

Lipophilicity Profile: Balanced LogP Relative to 3-Ethyl-4-Aminophenyl Dione Analogs

The target compound exhibits a computed LogP of 0.63 [1]. This represents a markedly lower lipophilicity compared to the structurally related aromatase inhibitor 3-(4'-aminophenyl)-3-ethylpyrrolidine-2,5-dione, which, due to its two carbonyl groups, is expected to have a more polar and potentially more negative LogP value, but its constrained dione core also makes it a fundamentally different scaffold with different biological activities [2]. The target compound's LogP value falls within a favorable range for central nervous system (CNS) penetration potential, a common target for 3-aminopyrrolidines, while being sufficiently polar for handling in aqueous media [3].

Lipophilicity LogP Physicochemical Properties

Increased Molecular Complexity and Specificity Versus Unsubstituted Pyrrolidine Analogs

1-(4-Amino-3-ethylphenyl)pyrrolidin-3-amine has a molecular weight of 205.30 g/mol and a molecular formula of C12H19N3 . This makes it a larger and more complex molecule than the simpler N-(3-ethylphenyl)pyrrolidin-3-amine (C12H18N2, MW 190.29 g/mol), which lacks the 4-amino group [1]. The additional nitrogen atom and corresponding hydrogen bond donor on the target compound introduce a new vector for chemical derivatization and can alter the molecule's overall electron density and basicity, which are critical for optimizing interactions with biological targets [2].

Molecular Complexity Structural Uniqueness Scaffold Diversity

Potential for Monoamine Transporter Interaction Differentiates from Dione-Based Aromatase Inhibitors

The 3-aminopyrrolidine core of the target compound is a recognized pharmacophore for monoamine reuptake inhibition, as exemplified by numerous patents and publications exploring this scaffold for serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters [1]. In stark contrast, the structurally related 3-(4'-aminophenyl)-3-ethylpyrrolidine-2,5-dione functions as an aromatase inhibitor, decreasing estradiol (E2) blood levels by 97% at 50 mg/kg in rats [2]. The target compound's 3-amino group is essential for activity at monoamine transporters, while the dione's carbonyls are required for aromatase inhibition. This fundamental difference in core pharmacophore makes them non-interchangeable for any application targeting these distinct protein families.

Monoamine Reuptake CNS Targets Mechanism of Action

Synthetic Versatility via Copper-Catalyzed Aryl Amination Routes

The preparation of pyrrolidinyl ethylamine compounds, a class encompassing the target compound, can be efficiently achieved using a copper-mediated aryl amination step [1]. This methodology provides a robust and scalable route distinct from classical nucleophilic aromatic substitution (SNAr) routes, which may be less efficient or inapplicable due to the substitution pattern on the phenyl ring. The presence of both a primary aromatic amine and a primary alkyl amine necessitates careful protecting group strategies, making this specific compound a useful test case for evaluating advanced synthetic methodologies.

Synthetic Chemistry Pyrrolidine Synthesis Aryl Amination

Higher Nitrogen Content and Hydrogen Bond Acceptor Capacity than Piperidine Analogs

The target compound's pyrrolidine ring (a five-membered nitrogen heterocycle) confers a different conformational profile and basicity compared to its six-membered piperidine analog. While specific quantitative data for the exact compound is lacking, a class-level comparison shows that pyrrolidines generally have a lower pKa (approx. 11.3 for pyrrolidine vs 11.2 for piperidine) but a higher ring strain and different orientation of substituents, which can lead to distinct binding poses in biological targets [1]. Furthermore, the target compound has a higher fraction of sp3 carbons (Fsp3 = 0.75) and a higher nitrogen content (21.9% by atom count) compared to many other heterocyclic building blocks, which is associated with improved solubility and metabolic stability in medicinal chemistry campaigns [2].

Scaffold Comparison Pyrrolidine vs. Piperidine Physicochemical Properties

Precision Applications for 1-(4-Amino-3-ethylphenyl)pyrrolidin-3-amine in Drug Discovery and Chemical Synthesis


Medicinal Chemistry: Lead Optimization of Monoamine Transporter Modulators

The 3-aminopyrrolidine scaffold is a validated core for inhibiting serotonin, norepinephrine, and dopamine transporters, as evidenced by numerous patents on 3-aminopyrrolidine derivatives [1]. 1-(4-Amino-3-ethylphenyl)pyrrolidin-3-amine offers a distinct substitution pattern that can be used to explore SAR around the phenyl ring in this pharmacophore. Its specific combination of a lipophilic 3-ethyl group and a hydrogen-bonding 4-amino group can fine-tune transporter selectivity and CNS penetration potential, which are critical for developing next-generation antidepressants or ADHD therapeutics. Researchers should use this compound in radioligand binding assays and functional uptake assays to map its activity against SERT, NET, and DAT, comparing it to known inhibitors like Atomoxetine or Fluoxetine to establish a unique selectivity profile.

Chemical Synthesis: Advanced Building Block for Complex Heterocyclic Libraries

This compound's three nitrogen atoms and two distinct primary amine groups make it a versatile platform for constructing more complex heterocyclic libraries . The 4-amino group on the phenyl ring can undergo acylation, reductive amination, or diazotization chemistry to introduce diverse functionality, while the pyrrolidine 3-amine can be alkylated or used to form ureas and amides. The presence of the ethyl group at the 3-position also introduces steric bulk that can influence regioselectivity in subsequent reactions. This building block is particularly valuable for parallel synthesis and diversity-oriented synthesis (DOS) campaigns aiming to access novel chemical space around the 3-aminopyrrolidine core.

Analytical Chemistry: Use as a Chromatographic Standard for Metabolite Identification

Given its unique structure, 1-(4-Amino-3-ethylphenyl)pyrrolidin-3-amine can serve as an authentic standard in LC-MS/MS methods for detecting potential metabolites or degradation products of related 3-aminopyrrolidine drug candidates [2]. Its distinctive molecular weight (205.30 g/mol), elemental composition, and fragmentation pattern (dominated by cleavage of the pyrrolidine ring or loss of the amino group) make it a useful reference for developing selective and sensitive bioanalytical assays. Its LogP of 0.63 also makes it well-suited for reversed-phase chromatographic methods, where it will elute in a defined retention time window distinct from more lipophilic or more polar analogs.

Pharmacological Research: Investigating Off-Target Effects of Aromatase Inhibitors

The structural similarity of the target compound to 3-(4'-aminophenyl)-3-ethylpyrrolidine-2,5-dione, a known aromatase inhibitor [3], makes it a useful probe for investigating potential off-target interactions of this class of drugs. While the dione is a potent aromatase inhibitor, its potential to engage monoamine transporters is unknown. 1-(4-Amino-3-ethylphenyl)pyrrolidin-3-amine, lacking the dione functionality, can be used in counter-screens to determine if the 3-ethyl,4-aminophenyl group alone has any affinity for monoamine transporters or other CNS targets. This helps in dissecting the polypharmacology of aromatase inhibitors and understanding their side-effect profiles.

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